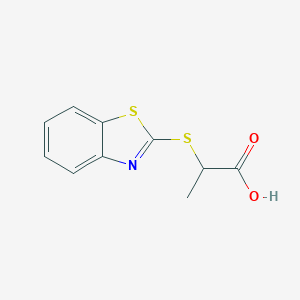

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMKAMAPVMHSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387681 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-66-2 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound belongs to the family of benzothiazole derivatives, which are known for a wide range of biological activities. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a propanoic acid side chain via a thioether linkage at the 2-position of the benzothiazole ring can modulate the molecule's physicochemical properties and biological activity, making its synthesis a subject of significant interest.

Core Synthesis Pathway

The primary and most established synthetic route to this compound is through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid, typically 2-bromopropanoic acid. This S-alkylation reaction is a robust and efficient method for forming the desired thioether bond.

The general reaction scheme is as follows:

Caption: General synthesis pathway for this compound.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 2-bromopropanoic acid, displacing the bromide ion and forming the final product.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for similar S-alkylation reactions of 2-mercaptobenzothiazole.

Synthesis of the Starting Material: 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (2-MBT) is a commercially available starting material. However, it can also be synthesized in the laboratory. One common industrial method involves the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure.[1] A laboratory-scale synthesis can be achieved through the reaction of 2-aminothiophenol with carbon disulfide.

Synthesis of this compound

This protocol describes the S-alkylation of 2-mercaptobenzothiazole with 2-bromopropanoic acid.

Materials:

-

2-Mercaptobenzothiazole (2-MBT)

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

Addition of Alkylating Agent: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If using acetone, remove the solvent under reduced pressure using a rotary evaporator.

-

If using DMF, pour the reaction mixture into water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives, compiled from analogous reactions reported in the literature.

| Parameter | Value/Range | Reference |

| Reactants | ||

| 2-Mercaptobenzothiazole | 1.0 eq | |

| 2-Halopropanoic Acid/Ester | 1.0 - 1.2 eq | |

| Base (e.g., K₂CO₃, TEA) | 1.5 - 2.0 eq | |

| Reaction Conditions | ||

| Solvent | Acetone, DMF, Ethanol | [1] |

| Temperature | Room Temp. to Reflux | [1] |

| Reaction Time | 3 - 14 hours | [1] |

| Yield | 80 - 95% (for analogous esters) | [1] |

Note: The yield for the direct synthesis of the carboxylic acid may vary and is dependent on the specific reaction conditions and purification method.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and purification process.

Caption: A detailed workflow of the experimental procedure.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the well-established S-alkylation of 2-mercaptobenzothiazole. This guide provides a solid foundation for researchers to reproduce this synthesis in the laboratory. The versatility of this synthetic route allows for the preparation of a variety of derivatives by modifying the alkylating agent, which can be valuable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored properties. Careful optimization of reaction conditions and purification techniques will ensure the high purity of the final compound, which is crucial for subsequent biological and chemical applications.

References

Elucidating the Molecular Architecture of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the key synthetic methodologies and spectroscopic analyses that are instrumental in confirming the molecule's structural integrity.

Synthesis and Structural Confirmation

The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole with a suitable propanoic acid derivative. A general synthetic approach is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid in the presence of a base. The structural confirmation of the resulting product is then achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis is as follows:

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone, is added a base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH) (1.1 equivalents).

-

Nucleophilic Substitution: 2-bromopropanoic acid (1.1 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Data and Analysis

The elucidation of the structure of this compound relies on the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals would include:

-

Aromatic protons of the benzothiazole ring, typically appearing as multiplets in the region of δ 7.0-8.0 ppm.

-

A quartet for the proton at the C2 position of the propanoic acid moiety (CH), deshielded by the adjacent sulfur atom and carboxyl group.

-

A doublet for the methyl protons (CH₃) of the propanoic acid moiety.

-

A broad singlet for the acidic proton of the carboxylic acid group (COOH), which can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:

-

Signals for the carbon atoms of the benzothiazole ring in the aromatic region (approximately δ 110-155 ppm).

-

A signal for the quaternary carbon of the thiazole ring attached to the sulfur atom (C-S) at a downfield position.

-

A signal for the carbonyl carbon (C=O) of the carboxylic acid group, typically in the range of δ 170-185 ppm.

-

Signals for the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety.

| ¹H NMR Chemical Shift Assignments (Predicted) | ¹³C NMR Chemical Shift Assignments (Predicted) |

| Proton | δ (ppm) |

| Aromatic-H | 7.0 - 8.0 (m) |

| -CH(S)- | 4.0 - 4.5 (q) |

| -CH₃ | 1.5 - 1.8 (d) |

| -COOH | 10.0 - 13.0 (br s) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For this compound (C₁₀H₉NO₂S₂), the molecular ion peak [M]⁺ would be expected at m/z 239. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bond.

| Mass Spectrometry Data (Predicted) | |

| m/z | Fragment |

| 239 | [M]⁺ |

| 194 | [M - COOH]⁺ |

| 167 | [Benzothiazole-S]⁺ |

| 135 | [Benzothiazole]⁺ |

| 72 | [CH(CH₃)COOH]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| FT-IR Spectral Data (Predicted) | |

| Frequency (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C and C=N stretch (Aromatic/Thiazole ring) |

| ~1300 | C-O stretch |

| ~750, ~700 | C-H bend (Aromatic) |

| ~690 | C-S stretch |

Visualizing the Process and Structure

To better understand the workflow and relationships involved in the structure elucidation of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the structure elucidation of the target compound.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel benzothiazole derivatives. The presented data and methodologies provide a clear pathway for the unambiguous identification and structural verification of this compound.

physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes predicted data and information on closely related isomers and derivatives to offer a broader context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the benzothiazole class of compounds. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.

Chemical Identity and Physical Properties

This compound is a sulfur-containing heterocyclic compound. Its core structure consists of a propanoic acid moiety linked to a benzothiazole ring through a thioether bond at the 2-position of the benzothiazole.

Table 1: Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 3383-66-2 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |

| Molecular Weight | 239.32 g/mol | [1][2] |

| Physical Form | Solid | N/A |

Table 2: Physicochemical Properties

| Property | Experimental Value | Predicted Value | Notes | Source(s) |

| Melting Point | 58 °C | N/A | N/A | |

| Boiling Point | Not Available | 442.7±47.0 °C | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |

| Solubility | Not Available | Insoluble in water | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |

| pKa | Not Available | 4.17±0.10 | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |

| LogP | Not Available | N/A |

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard methods for the preparation of 2-thio-substituted benzothiazoles. This typically involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable propanoic acid derivative.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole in a suitable organic solvent such as acetone or ethanol.

-

Base Addition: Add an appropriate base, for example, anhydrous potassium carbonate, to the solution to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate.

-

Addition of Propanoic Acid Derivative: To the stirred solution, add a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester (e.g., ethyl 2-bromopropanoate) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. If the reaction is performed with an ester, a subsequent hydrolysis step under acidic or basic conditions would be necessary to obtain the carboxylic acid.

Below is a Graphviz diagram illustrating this generalized synthetic workflow.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported in the reviewed literature. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific structure-activity relationships for this class of compounds are a subject of ongoing research.[1][3][4]

No information was found regarding the involvement of this compound in any specific signaling pathways. Researchers interested in the potential biological effects of this compound may consider screening it in assays relevant to the known activities of other benzothiazole derivatives.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there is a notable lack of extensive experimental data for this specific molecule, the provided information, including data for related compounds and generalized synthetic methods, serves as a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities.

References

- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benthamscience.com [benthamscience.com]

- 4. rjptonline.org [rjptonline.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known and potential mechanisms of action based on the biological activities of the broader benzothiazole class of compounds, including structurally related 2-substituted benzothiazole derivatives. The information herein is intended to guide research and development efforts by highlighting the most probable therapeutic targets and pathways.

Executive Summary

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer effects.[1] While the specific molecular intricacies of this compound are not extensively detailed, the known actions of related compounds suggest potential mechanisms revolving around the inhibition of key enzymes in pathogenic microorganisms and the induction of apoptosis in cancer cells. This document synthesizes the available data on related benzothiazole derivatives to provide a foundational understanding of their potential therapeutic actions.

Core Chemical Structure

This compound is characterized by a central benzothiazole ring system, a thioether linkage at the 2-position, and a propanoic acid moiety. This structure provides a versatile backbone for various biological interactions.

Potential Antimicrobial Mechanism of Action

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The mechanism of this antimicrobial action is believed to be multifactorial, involving the inhibition of essential microbial enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

One of the key proposed antimicrobial mechanisms for benzothiazole derivatives, particularly those with sulfonamide moieties, is the inhibition of dihydropteroate synthase (DHPS).[2][3] DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, responsible for the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis. Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to bacteriostasis.

Logical Workflow for DHPS Inhibition Screening

Caption: Workflow for screening benzothiazole derivatives for DHPS inhibition.

Other Potential Antimicrobial Targets

Recent reviews have highlighted several other potential enzymatic targets for benzothiazole derivatives, suggesting a broad-spectrum antimicrobial potential.[2]

| Target Enzyme | Function | Potential Effect of Inhibition |

| DNA Gyrase | Relieves torsional strain during DNA replication | Inhibition of bacterial replication |

| Uridine Diphosphate-N-acetylenolpyruvyl Glucosamine Reductase (MurB) | Catalyzes a key step in peptidoglycan synthesis | Disruption of bacterial cell wall synthesis |

| Peptide Deformylase | Removes the formyl group from nascent polypeptides | Inhibition of bacterial protein synthesis |

| Aldose Reductase | Reduces aldehydes and ketones to alcohols | Potential disruption of metabolic pathways |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolic acid to tetrahydrofolic acid | Inhibition of nucleotide synthesis |

Potential Anticancer Mechanism of Action

A significant body of research points to the anticancer properties of benzothiazole derivatives, with apoptosis induction being a commonly cited mechanism.[4]

Induction of Apoptosis

Many benzothiazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This is a critical mechanism for anticancer agents as it leads to the safe and effective elimination of malignant cells. The precise signaling pathways leading to apoptosis can vary depending on the specific derivative and cancer cell type.

Generalized Apoptotic Signaling Pathway

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

CAS Number: 3383-66-2

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest within the broader class of benzothiazole derivatives known for their diverse pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and estimated properties based on its chemical structure and data for similar compounds.

| Property | Value |

| CAS Number | 3383-66-2 |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |

| InChI Key | ZRMKAMAPVMHSFW-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis route for this compound involves a two-step process: first, the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the carboxylic acid. The synthesis of the ethyl ester of a similar compound, ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, has been well-documented and can be adapted. Greener synthesis methods using microwave or ultrasound irradiation have been shown to be effective in reducing reaction times and improving yields for related structures.

Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate

This step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl 2-bromopropanoate.

-

Materials:

-

2-Mercaptobenzothiazole (1.0 eq)

-

Ethyl 2-bromopropanoate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (solvent)

-

-

Conventional Protocol:

-

Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes in a round-bottom flask.

-

Add potassium carbonate (0.015 M) to the mixture and continue stirring.

-

Add ethyl 2-bromopropanoate (0.01 M) dropwise to the reaction mixture over a period of 15 minutes.

-

Reflux the reaction mixture, monitoring the progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the acetone from the filtrate by rotary evaporation.

-

Pour the remaining residue into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (from Step 1)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol/Water or Tetrahydrofuran/Water (solvent mixture)

-

Hydrochloric acid (HCl) for acidification

-

-

Protocol:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.

-

Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water to remove any remaining salts, and dry under vacuum.

-

Visualization of Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1] Derivatives of benzothiazole are known to exhibit antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.

Antimicrobial Activity

Many benzothiazole analogs have been synthesized and evaluated for their antimicrobial properties. For instance, novel benzothiazole analogs have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, which is more potent than the standard drug ciprofloxacin in some cases.[2] The antimicrobial effects of benzothiazolylthiazolidin-4-one derivatives have also been explored, showing activity against various bacterial strains.[3] The general structure of 2-sulfanyl-benzothiazole derivatives suggests they may interfere with essential cellular processes in microorganisms.

Herbicidal Activity

Recent studies have identified derivatives of 2-(benzothiazol-2-yloxy)propanoic acid as potent herbicides.[4] These compounds have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds.[4] Although the linkage in the title compound is a sulfanyl (-S-) group rather than an oxy (-O-) group, the structural similarity suggests that it could be investigated for potential herbicidal properties.

Anticancer Activity

The benzothiazole nucleus is a key component in several anticancer agents. Derivatives of 3-[(thiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates, targeting enzymes like SIRT2 and EGFR.[5] The structural features of this compound make it a candidate for investigation in cancer research, potentially acting through similar mechanisms.

Conceptual Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often modulated by the nature and position of substituents on the benzothiazole ring and the side chain. For the class of 2-(benzothiazol-2-ylsulfanyl)alkanoic acids, the following general SAR can be conceptualized.

Caption: Conceptual SAR for 2-(benzothiazol-2-ylsulfanyl)alkanoic acids.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways or the precise mechanism of action for this compound. However, based on the activities of related compounds, several potential mechanisms can be hypothesized for future investigation:

-

Enzyme Inhibition: Many benzothiazole derivatives are known to act as enzyme inhibitors. The title compound could potentially inhibit key enzymes in bacteria, fungi, or cancer cells.

-

Disruption of Cellular Membranes: The lipophilic nature of the benzothiazole ring combined with the polar carboxylic acid group could allow the molecule to interact with and disrupt cellular membranes.

-

Interaction with DNA or Proteins: The planar aromatic system of the benzothiazole ring might intercalate with DNA or bind to specific protein targets within the cell.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. This guide serves as a foundational resource for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on the biological landscape of a specific, yet promising, class of these compounds: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives. These molecules, characterized by a benzothiazole ring linked via a sulfur atom to a propanoic acid moiety, have emerged as intriguing candidates for therapeutic development. Their structural features allow for diverse chemical modifications, leading to a broad range of pharmacological effects, including anticancer and antimicrobial activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. While specific data for the this compound core is still emerging, this guide consolidates the current knowledge on closely related analogues, offering valuable insights for future research and drug discovery endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the versatile starting material, 2-mercaptobenzothiazole. A general synthetic approach involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with an appropriate α-halopropanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a base. This reaction yields the corresponding ester, which can then be hydrolyzed to the carboxylic acid or converted to various amides and other derivatives.

A representative synthetic scheme is the preparation of ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate, a closely related analogue. This synthesis is achieved by reacting 2-aminobenzothiazole or 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of potassium carbonate in acetone. The reaction mixture is refluxed, and the resulting product is purified by recrystallization[1]. This methodology can be adapted for the synthesis of the propanoic acid derivatives.

Biological Activities

Derivatives of the 2-(1,3-benzothiazol-2-ylsulfanyl)alkanoic acid scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzothiazole derivatives. While specific data for this compound derivatives are limited, the broader class of 2-substituted benzothiazoles has shown promising results against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival[2][3].

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-aminophenyl)benzothiazole | Breast (MCF-7) | 0.02 | [4] |

| 2-(4-aminophenyl)benzothiazole | Ovarian (OVCAR-3) | 0.03 | [4] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Non-small cell lung cancer | Not Specified | [5] |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Epidermoid carcinoma (A431) | Not Specified | [5] |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Non-small cell lung cancer (A549) | Not Specified | [5] |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Non-small cell lung cancer (H1299) | Not Specified | [5] |

| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [6] |

| Substituted chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8 | [6] |

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial properties. Derivatives of 2-mercaptobenzothiazole have been extensively studied for their antibacterial and antifungal activities[7][8][9][10][11]. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(benzothiazol-2-yl) trichloroethanamide | Escherichia coli | 9-20 (IZD in mm) | [12] |

| N-(benzothiazol-2-yl) chloroethanamide | Staphylococcus aureus | 9-18 (IZD in mm) | [12] |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5-100 | [13] |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Escherichia coli | 12.5-100 | [13] |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans | 12.5-100 | [13] |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | Listeria monocytogenes | 0.10-0.25 (mg/mL) | [14] |

| Sulfonamide analogues of benzothiazole | Pseudomonas aeruginosa | 3.1-6.2 | [14] |

Experimental Protocols

Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate

This protocol is adapted from a reported synthesis of a close analogue and can be modified for the synthesis of the propanoic acid ester[1].

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.01 mol) and potassium carbonate (0.015 mol) in dry acetone (50 mL).

-

Addition of Reagent: To the stirred solution, add ethyl 2-bromoacetate (0.011 mol) dropwise at room temperature.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are still under investigation, studies on structurally related benzothiazoles suggest that their anticancer effects may be mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

Figure 1: Potential signaling pathways modulated by this compound derivatives in cancer cells.

Figure 2: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is still emerging, the extensive research on related benzothiazole derivatives strongly suggests their potential as both anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive target for further investigation. Future research should focus on the synthesis of a focused library of these propanoic acid derivatives and a thorough evaluation of their biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. : Azam, Mohammed Afzal : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

This technical guide provides a comprehensive literature review of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound, with the CAS number 3383-66-2, is a derivative of benzothiazole, a bicyclic aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 3383-66-2 |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | This compound |

Synthesis

The primary route for the synthesis of this compound is anticipated to be a nucleophilic substitution reaction. This method involves the reaction of 2-mercaptobenzothiazole with 2-chloropropionic acid. The sulfur atom in 2-mercaptobenzothiazole acts as a nucleophile, displacing the chlorine atom of 2-chloropropionic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of similar 2-(benzothiazol-2-ylthio)alkanoic acids.

Materials:

-

2-Mercaptobenzothiazole

-

2-Chloropropionic acid

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Preparation of the Sodium Thiolate: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol. To this solution, add an equimolar amount of a base, for instance, an aqueous solution of sodium hydroxide, dropwise with stirring. This deprotonates the thiol group, forming the more nucleophilic sodium 2-benzothiazolethiolate.

-

Nucleophilic Substitution: To the solution of the sodium thiolate, add an equimolar amount of 2-chloropropionic acid. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

-

Precipitation: The aqueous solution is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The acidification protonates the carboxylate group, leading to the precipitation of the desired carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activities and Experimental Screening

While no specific studies on the biological activity of this compound have been identified, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities. Derivatives of benzothiazole have been reported to possess anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8] The presence of the propanoic acid moiety in the target molecule suggests that it may exhibit similar activities to other acidic benzothiazole derivatives.

Potential Anti-inflammatory Activity

Several benzothiazole derivatives containing carboxylic acid functionalities have been investigated for their anti-inflammatory effects.[1][3] A common in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)

-

Preparation of Solutions: A solution of the test compound, this compound, is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with phosphate-buffered saline (PBS, pH 7.4) to various concentrations. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Assay Mixture: The reaction mixture consists of the test/standard compound solution and a solution of bovine serum albumin (BSA).

-

Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

-

Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Calculation: The percentage inhibition of protein denaturation is calculated and compared to the control.

Potential Anticancer Activity

Numerous benzothiazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[4][5][6][7][8] A standard preliminary in vitro assay to assess cytotoxic activity is the MTT assay.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on related benzothiazole derivatives provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this promising compound. Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive screening of its biological activities to validate the potential suggested by its structural analogues.

References

- 1. jocpr.com [jocpr.com]

- 2. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound belonging to the benzothiazole class. This document details its discovery and historical context, outlines its synthesis protocols, and presents its known physicochemical and biological properties. The synthesis is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid. While extensive biological data for this specific compound is not widely published, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and materials science interested in the potential applications of this and related compounds.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is present in numerous natural and synthetic molecules with a broad spectrum of biological activities and industrial applications. Derivatives of benzothiazole are integral to the development of pharmaceuticals, agrochemicals, and materials science. This compound (CAS No. 3383-66-2) is a specific derivative that has garnered interest due to the versatile reactivity of the benzothiazole nucleus and the potential for modification at the carboxylic acid group. This guide will delve into the known information regarding its discovery, synthesis, and properties.

Discovery and History

The specific historical details of the first synthesis of this compound are not prominently documented in readily available literature. However, the synthesis of the parent compound, 2-mercaptobenzothiazole, dates back to the late 19th century. The general synthetic route to 2-(benzothiazol-2-ylthio)alkanoic acids involves the reaction of 2-mercaptobenzothiazole with various haloalkanoic acids.

A key development in the synthesis of related compounds is outlined in a 1986 patent, which describes a process for preparing β-(benzothiazolylthio)carboxylic acids. This patent details the reaction of 2-mercaptobenzothiazole with α,β-unsaturated carboxylic acids in a strongly acidic medium to yield compounds like benzothiazol-2-ylthiosuccinic acid. These compounds were initially investigated for their utility as corrosion inhibitors. This suggests that the primary initial interest in this class of compounds may have been in industrial applications rather than pharmacology.

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid, such as 2-bromopropanoic acid. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

General Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar benzothiazole derivatives:

Materials:

-

2-Mercaptobenzothiazole

-

2-Bromopropanoic acid

-

A suitable base (e.g., potassium carbonate, sodium hydroxide, triethylamine)

-

A suitable solvent (e.g., acetone, ethanol, dimethylformamide)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in the chosen solvent.

-

Base Addition: Add the base to the solution and stir to form the thiolate salt.

-

Addition of Haloacid: Slowly add 2-bromopropanoic acid to the reaction mixture.

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, the solvent is removed under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

The workflow for this synthesis is depicted in the following diagram:

Physicochemical Properties

While extensive experimental data for this compound is limited in the public domain, some basic properties can be summarized.

| Property | Value |

| CAS Number | 3383-66-2 |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.32 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents and aqueous base |

Spectroscopic Data

-

Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the protons on the benzothiazole ring system.

-

Aliphatic Protons: Signals corresponding to the -CH- and -CH₃ groups of the propanoic acid moiety. The proton on the carbon alpha to the sulfur and the carboxylic acid would likely appear as a quartet, and the methyl protons as a doublet.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, which may or may not be observed depending on the solvent and concentration.

For the infrared (IR) spectrum, characteristic absorption bands would be expected for:

-

O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).

-

C-H stretches of the aromatic and aliphatic groups.

-

C=N and C=C stretches of the benzothiazole ring.

Biological and Industrial Applications

While specific and extensive biological studies on this compound are scarce, the benzothiazole scaffold is a well-established pharmacophore with a wide range of activities.

Potential Pharmacological Activities

Benzothiazole derivatives have been reported to exhibit a variety of biological effects, suggesting potential areas of investigation for this compound:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent in vitro and in vivo antitumor activities.

-

Antimicrobial Activity: The benzothiazole nucleus is a key component in some antimicrobial agents.

-

Anticonvulsant Activity: Certain benzothiazole derivatives have been evaluated for their efficacy in seizure models.

Industrial Applications

As indicated by early patent literature, a primary application for this class of compounds is as corrosion inhibitors . The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

The logical relationship for the application of this compound is outlined below:

Conclusion

This compound is a benzothiazole derivative with a clear and established synthetic pathway. While its specific discovery and a detailed historical account are not widely documented, its synthesis follows well-understood principles of organic chemistry. The primary documented application for this class of compounds is as corrosion inhibitors, though the rich pharmacology of the benzothiazole scaffold suggests potential for this compound in drug discovery. Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of this and related compounds. This guide serves as a starting point for researchers interested in exploring the potential of this versatile molecule.

Spectroscopic and Synthetic Profile of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS No. 3383-66-2). Due to the limited availability of published experimental spectra in the public domain, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines a detailed, plausible experimental protocol for its synthesis and characterization.

Compound Overview

This compound is a multifaceted organic compound featuring a benzothiazole core linked to a propanoic acid moiety via a thioether bond. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, suggesting the potential for this compound to be explored in drug discovery programs.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 3383-66-2 |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.32 g/mol |

| IUPAC Name | This compound |

| Melting Point | 58 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally related compounds.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic-H (Benzothiazole) |

| ~7.3 - 7.5 | Multiplet | 2H | Aromatic-H (Benzothiazole) |

| ~4.5 - 4.7 | Quartet | 1H | -S-CH(CH₃)- |

| ~1.7 - 1.9 | Doublet | 3H | -CH(CH₃)- |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -COOH |

| ~165 - 170 | N=C-S |

| ~153 - 155 | Aromatic C (adjacent to N) |

| ~135 - 137 | Aromatic C (bridgehead) |

| ~126 - 128 | Aromatic CH |

| ~124 - 126 | Aromatic CH |

| ~121 - 123 | Aromatic CH |

| ~120 - 122 | Aromatic CH |

| ~45 - 50 | -S-CH(CH₃)- |

| ~18 - 22 | -CH(CH₃)- |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N stretch (Aromatic/Benzothiazole) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (Aromatic) |

| ~700 | Medium | C-S stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 239 | [M]⁺ (Molecular Ion) |

| 194 | [M - COOH]⁺ |

| 167 | [Benzothiazole-2-thiol]⁺ |

| 135 | [Benzothiazole]⁺ |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid.

Figure 2: Synthetic workflow for this compound.

Materials:

-

2-Mercaptobenzothiazole

-

2-Bromopropanoic acid

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-mercaptobenzothiazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromopropanoic acid (1.1 equivalents) in DMF dropwise.

-

Allow the reaction to stir at room temperature overnight or heat to 60 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Figure 3: Workflow for the spectroscopic characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted data is recommended for definitive structural confirmation.

Potential Therapeutic Targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on extensive research into the broader class of benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide synthesizes the current understanding of how benzothiazole-containing molecules interact with biological systems, offering a predictive framework for the therapeutic potential of this compound. Key areas of focus include inhibition of protein kinases, modulation of inflammatory pathways, and induction of apoptosis. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this compound and its analogues.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of benzothiazole have been extensively investigated for a variety of therapeutic applications, demonstrating their versatility in interacting with a range of biological targets.[1] The subject of this guide, this compound, combines the benzothiazole moiety with a propanoic acid side chain, a feature often utilized to modulate physicochemical properties and target engagement. Given the lack of specific studies on this molecule, this guide will explore its potential therapeutic applications by examining the established activities of structurally related benzothiazole derivatives.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, this compound is predicted to have potential applications in oncology and inflammatory diseases.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.

A primary mechanism of action for many anticancer drugs is the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival. Several benzothiazole derivatives have been identified as potent kinase inhibitors. For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] The JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways, all of which are downstream of receptor tyrosine kinases like EGFR, are also frequently modulated by benzothiazole compounds.[2][3]

A novel benzothiazole derivative, XC-591, has been reported to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, suggesting a role in apoptosis and cell survival pathways.

.

Many benzothiazole-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For example, some 2-substituted benzothiazoles have been shown to induce apoptosis in pancreatic cancer cells and inhibit the proliferation of glioma and cervical cancer cells.[3] The induction of apoptosis can be triggered by various stimuli, including the inhibition of survival signals (e.g., the PI3K/Akt pathway) and the activation of pro-apoptotic proteins.

Certain benzothiazole derivatives have been found to interfere with DNA synthesis. For example, 2-(morpholinothio)-benzothiazole has been shown to interact with cell nuclei and halt DNA synthesis, potentially through the disruption of disulfide bond formation.[1] This mechanism suggests a direct impact on the cellular machinery responsible for DNA replication and repair.

Anti-inflammatory Activity

Propanoic acid derivatives of benzothiazoles have been investigated for their analgesic and anti-inflammatory properties.[4] The mechanism of anti-inflammatory action for this class of compounds is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid has demonstrated significant analgesic and anti-inflammatory activity.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activities of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This document includes detailed methodologies for evaluating its potential anticancer and antimicrobial effects, along with data presentation examples and diagrams of relevant signaling pathways.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The compound this compound, a member of this family, holds promise for further investigation as a potential therapeutic agent. This document outlines key in vitro assays to elucidate its biological profile.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally related benzothiazole derivatives, this compound is hypothesized to exhibit:

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis through pathways such as the mitochondrial intrinsic pathway, and the modulation of key signaling molecules like p53.[1][5][6]

-

Antimicrobial Activity: Benzothiazole-containing compounds have shown efficacy against a spectrum of bacterial and fungal pathogens.[7][8] Their mechanism may involve the inhibition of essential microbial enzymes.

-

Enzyme Inhibition: Specific benzothiazole derivatives have been identified as inhibitors of various enzymes, including kinases and α-glucosidase, which are implicated in diseases like cancer and diabetes.[9][10]

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to characterize the biological activity of this compound.

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like doxorubicin).[11]

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a measure of cell density.[13][14]

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation:

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[14]

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[16]

-

Allow the plates to air-dry.

-

-

Solubilization and Measurement:

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial Activity Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective appropriate broth overnight.

-

Dilute the microbial suspension to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments.